3-(Thian-4-ylamino)piperidin-2-one
Description
3-(Thian-4-ylamino)piperidin-2-one is a heterocyclic compound featuring a piperidin-2-one core (a six-membered ring with a ketone group at position 2) substituted at position 3 by a thian-4-ylamino group. Thian refers to a sulfur-containing six-membered ring (thiane), which introduces lipophilic and electronic properties due to the sulfur atom. Piperidin-2-one derivatives are frequently explored for their pharmacological activities, including neurological and metabolic applications, as evidenced by patent filings .
Properties
IUPAC Name |
3-(thian-4-ylamino)piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2OS/c13-10-9(2-1-5-11-10)12-8-3-6-14-7-4-8/h8-9,12H,1-7H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPNNLDNSNQQER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)NC2CCSCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes key structural, synthetic, and functional distinctions between 3-(Thian-4-ylamino)piperidin-2-one and related compounds:
Key Observations:
Thiazolo-isoxazol and thieno-pyrimidinone derivatives feature fused heterocyclic systems, enhancing rigidity and π-π stacking interactions compared to the flexible piperidinone scaffold .
Piperidin-4-one imine derivatives prioritize nitrogen-rich substituents, which may enhance metal-binding capacity and antimicrobial activity .
Synthesis Methods: While 3-(Thian-4-ylamino)piperidin-2-one’s synthesis remains undisclosed in public literature, related compounds employ advanced catalysts (e.g., TiO₂/SO₄²− nanocatalysts for piperidin-4-one oximes) and heterogeneous systems (e.g., iodine–alumina for benzothiazoles) .
Pharmacological and Physicochemical Properties
- Bioactivity: Piperidin-4-one imine derivatives demonstrate antimicrobial and anticancer activities, attributed to their imine groups’ ability to disrupt microbial enzymes or chelate metal ions .
- Physicochemical Properties: Lipophilicity: The thiane ring’s sulfur atom increases logP values compared to oxygenated analogs (e.g., chromen-2-ones), suggesting better membrane permeability . Solubility: Piperidin-2-one derivatives generally exhibit moderate aqueous solubility due to the ketone group, but bulky substituents (e.g., thianylamino) may reduce it .
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